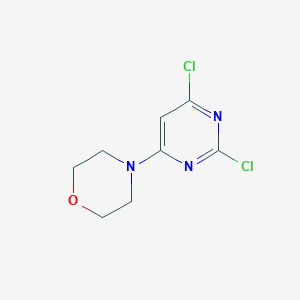

4-(2,6-Dichloropyrimidin-4-yl)morpholine

Descripción

Significance of Pyrimidine (B1678525) Scaffold in Drug Discovery

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine in nucleic acids. scispace.comnih.gov This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of a vast range of therapeutic agents. nih.govtandfonline.com The pyrimidine scaffold is a privileged structure in drug discovery, with numerous pyrimidine-containing drugs currently on the market. pharmablock.com

The therapeutic applications of pyrimidine derivatives are remarkably diverse, spanning a wide spectrum of diseases. mdpi.comnih.gov These compounds have demonstrated a multitude of pharmacological effects, including:

Anticancer activity: Many pyrimidine-based compounds are potent anticancer agents, targeting various aspects of tumor growth and proliferation. tandfonline.comnih.gov

Antimicrobial effects: Pyrimidine derivatives have been developed as effective antibacterial, antifungal, and antiviral agents. wjarr.comorientjchem.orgresearchgate.net

Anti-inflammatory properties: The pyrimidine nucleus is a key component in a number of anti-inflammatory drugs. nih.govtandfonline.com

Central Nervous System (CNS) activity: Certain pyrimidine derivatives act as CNS depressants and have been utilized in the development of sedatives and hypnotics. tandfonline.com

Cardiovascular effects: The pyrimidine scaffold is present in drugs used to treat cardiovascular conditions. orientjchem.org

This broad range of activities stems from the ability of the pyrimidine ring to interact with various biological targets, often by forming hydrogen bonds. nih.gov

In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The pyrimidine ring can act as a bioisostere for phenyl and other aromatic π systems. mdpi.comnih.gov This substitution can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov By replacing a phenyl ring with a pyrimidine ring, medicinal chemists can modulate a compound's solubility, metabolic stability, and target-binding affinity. For instance, a pyrimidine-4-carboxylic acid was successfully used as a bioisostere for an anthranilic acid amide in the development of a Retinol-Binding Protein 4 (RBP4) antagonist, resulting in a more than five-fold improvement in potency. pharmablock.com

Role of the Morpholine (B109124) Moiety in Bioactive Compounds

The morpholine ring is another heterocyclic motif frequently employed in medicinal chemistry due to its favorable physicochemical, biological, and metabolic properties. nih.govsci-hub.se This versatile scaffold is often incorporated into drug candidates to enhance their "drug-like" properties. nih.govconsensus.app

The inclusion of a morpholine moiety can confer several advantages:

Improved Physicochemical Properties: The morpholine ring can increase the aqueous solubility and polarity of a molecule, which can be beneficial for absorption and distribution in the body.

Enhanced Metabolic Stability: The morpholine nucleus can be more resistant to metabolic degradation compared to other amine-containing groups, leading to a longer duration of action. nih.gov

Favorable Biological Interactions: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors. nih.gov

Privileged Pharmacophore: Morpholine is considered a privileged pharmacophore, meaning it is a structural element that is capable of binding to multiple biological targets with high affinity. nih.gov

The morpholine ring is a feature of numerous approved and experimental drugs, highlighting its importance in drug design and development. nih.govsci-hub.se

Overview of 4-(2,6-Dichloropyrimidin-4-yl)morpholine as a Key Intermediate/Compound

The compound this compound represents the conjunction of the two aforementioned pharmacologically significant scaffolds. cymitquimica.com Its structure features a pyrimidine ring substituted with two chlorine atoms and a morpholine group. The presence of the dichloropyrimidine moiety provides reactive sites for further chemical modifications, particularly nucleophilic substitution reactions. cymitquimica.comnih.gov

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, it has been used as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines, which have been investigated as JAK2 (Janus kinase 2) inhibitors. coompo.com The synthesis of this compound can be achieved through the reaction of 2,4,6-trichloropyrimidine (B138864) with morpholine. chemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 52127-83-0 |

| Molecular Formula | C₈H₉Cl₂N₃O |

| Molecular Weight | 234.08 g/mol |

| Appearance | White Solid |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2,6-dichloropyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGYMWHOBGSQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469008 | |

| Record name | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52127-83-0 | |

| Record name | 4-(2,6-Dichloropyrimidin-4-yl)-morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52127-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,6 Dichloropyrimidin 4 Yl Morpholine

Direct Synthesis from 2,4,6-Trichloropyrimidine (B138864) and Morpholine (B109124)

The most common and direct method for synthesizing 4-(2,6-dichloropyrimidin-4-yl)morpholine involves the reaction of 2,4,6-trichloropyrimidine with morpholine. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr) where the morpholine acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine (B1678525) ring.

Reaction Conditions and Optimization

The reaction is typically performed in a suitable solvent at controlled temperatures to manage the exothermic nature of the reaction and to favor the desired mono-substitution product. A common laboratory-scale procedure involves combining 2,4,6-trichloropyrimidine with a slight excess of morpholine in acetone (B3395972). chemicalbook.com The reaction is initiated at a reduced temperature, such as 0 °C, and then allowed to warm to room temperature. chemicalbook.com The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC). chemicalbook.com Upon completion, the solvent is removed, often by rotary evaporation, to yield the crude product mixture. chemicalbook.com

Detailed reaction conditions from a representative synthesis are presented below:

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2,4,6-Trichloropyrimidine | chemicalbook.com |

| Nucleophile | Morpholine (1.05 equivalents) | chemicalbook.com |

| Solvent | Acetone | chemicalbook.com |

| Temperature | 0 °C to Room Temperature | chemicalbook.com |

| Duration | 30 minutes (15 min at 0 °C, 15 min at RT) | chemicalbook.com |

Regioselectivity and Isomer Formation

The pyrimidine ring in 2,4,6-trichloropyrimidine has three chlorine atoms at positions 2, 4, and 6. These positions are not electronically equivalent, leading to differences in reactivity towards nucleophiles. The C4 and C6 positions are generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This inherent reactivity difference is the basis for the regioselectivity observed in the reaction with morpholine.

The reaction between 2,4,6-trichloropyrimidine and morpholine yields two primary mono-substituted isomers: the desired this compound and the isomeric byproduct, 4-(4,6-dichloropyrimidin-2-yl)morpholine. chemicalbook.com Under the optimized conditions described, the substitution occurs preferentially at the C4 position, making this compound the major product. chemicalbook.com

The formation of these isomers and their typical yields are summarized in the following table:

| Compound | Position of Morpholine Substitution | Yield | Classification | Source |

|---|---|---|---|---|

| This compound | C4 | 79% | Major Regioisomer | chemicalbook.com |

| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | C2 | 20% | Minor Regioisomer | chemicalbook.com |

Purification Techniques

After the reaction, the crude product contains the desired major isomer, the minor isomer, unreacted starting materials, and salts. Purification is essential to isolate this compound in high purity. The most effective method reported for separating the regioisomers is silica (B1680970) column chromatography. chemicalbook.com A solvent system, such as 20% ethyl acetate (B1210297) in hexanes, is used as the eluent to separate the components based on their differing polarities. chemicalbook.com Following chromatography, the product is typically dried under a high vacuum to remove any residual solvent. chemicalbook.com

Alternative Synthetic Routes

While direct synthesis from 2,4,6-trichloropyrimidine is the most straightforward approach, alternative methods and multi-step protocols exist, particularly for creating derivatives or when using different precursors.

Utilizing Other Dichloropyrimidine Precursors

Alternative synthetic strategies can employ dichloropyrimidine derivatives that are already functionalized at one position. For instance, reactions on compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) demonstrate the principle of using a substituted dichloropyrimidine as a precursor. mdpi.com In such cases, the remaining chlorine atoms can be selectively substituted by nucleophiles. While not a direct synthesis of the title compound, these methods highlight the versatility of dichloropyrimidine chemistry, where a group already present on the ring can direct the position of subsequent substitutions. mdpi.com Catalyst-free monoamination of 4,6-dichloropyrimidine (B16783) with various amines has also been explored, providing a basis for similar reactions with morpholine. nih.gov

Multi-step Synthetic Protocols for Derivatives

The compound this compound is a valuable intermediate for the synthesis of more complex molecules with potential biological activity. It serves as a building block where the two remaining chlorine atoms can be sequentially or simultaneously replaced by other nucleophiles. For example, it is used as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines, which have been investigated as JAK2 inhibitors. coompo.com This involves further nucleophilic substitution reactions at the C2 or C6 positions. The synthesis of various morpholine derivatives often involves multi-step pathways where the morpholine moiety is introduced onto a core structure, which is then further elaborated. researchgate.netmdpi.com

Scale-Up Considerations in Synthesis

The transition of synthetic procedures for this compound from the laboratory bench to industrial-scale production necessitates a thorough evaluation of various process parameters to ensure safety, efficiency, cost-effectiveness, and consistent product quality. While laboratory-scale syntheses provide a fundamental blueprint, direct extrapolation is often unfeasible due to challenges in heat management, reagent handling, purification methods, and impurity control.

Key considerations for the scale-up synthesis, which typically involves the nucleophilic substitution of a chlorine atom on a trichloropyrimidine ring with morpholine, include:

Thermochemical Management: The reaction between 2,4,6-trichloropyrimidine and morpholine is exothermic. On a laboratory scale, this can be managed using simple cooling baths, such as reactions conducted at 0 °C chemicalbook.com. However, on a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This requires the use of jacketed reactors with efficient heat-exchange fluids and carefully controlled rates of reagent addition to prevent thermal runaways, which could lead to decreased yield and the formation of undesirable by-products.

Regioselectivity Control: The reaction of 2,4,6-trichloropyrimidine with morpholine can yield two primary regioisomers: the desired this compound and the isomeric by-product 4-(4,6-dichloropyrimidin-2-yl)morpholine. Laboratory procedures have shown the formation of the desired C4-substituted product as the major isomer, with the C2-substituted isomer forming as a significant impurity chemicalbook.com. Precise control of reaction conditions, particularly temperature and the stoichiometry of reactants, is critical during scale-up to maximize the yield of the target molecule and minimize the formation of this key impurity, which can be difficult to separate in subsequent steps.

Purification Strategy: A significant hurdle in the large-scale production of this compound is the method of purification. Laboratory syntheses frequently employ silica column chromatography for purification, a technique that is not economically viable or practical for multi-kilogram or ton-scale production chemicalbook.com. Therefore, developing a robust and scalable purification protocol is paramount. Alternative methods such as crystallization, reactive extraction, or distillation must be explored. Some lab procedures utilize a simple aqueous wash followed by extraction with a solvent like ethyl acetate, which is a more scalable approach than chromatography nih.gov. The development of an effective crystallization process would be an ideal goal for industrial production, as it can provide high purity product with a relatively straightforward operation.

Solvent and Reagent Selection: The choice of solvents and reagents for industrial-scale synthesis is driven by factors beyond reaction performance, including cost, safety, environmental impact (green chemistry principles), and ease of recovery. While solvents like acetone and dimethylformamide (DMF) are used in lab preparations, their suitability for large-scale use must be critically assessed chemicalbook.comnih.govmdpi.com. The selection of a base, if required, also needs optimization; using an inorganic base like potassium carbonate or leveraging an excess of morpholine to act as both reactant and acid scavenger are options that impact process economics and downstream processing nih.gov.

Process Optimization and Safety: Industrial synthesis of related chlorinated pyrimidine precursors is designed to reduce operational risks and enhance technological feasibility google.com. This same philosophy must be applied to the synthesis of the final product. A fine adjustment of reaction conditions is often necessary to minimize the formation of by-products mdpi.com. The handling of large quantities of chlorinated heterocyclic compounds requires stringent safety protocols and specialized equipment to protect personnel and the environment.

The following table outlines the contrast between typical laboratory-scale parameters and the critical considerations for industrial-scale production.

| Parameter | Laboratory Scale Synthesis | Key Scale-Up Considerations |

|---|---|---|

| Starting Material | 2,4,6-Trichloropyrimidine | Bulk sourcing, cost, and purity of raw materials. Industrial preparation methods for precursors are optimized for cost and safety google.com. |

| Solvent | Acetone chemicalbook.com, Dimethylformamide (DMF) nih.gov | Selection based on cost, boiling point, toxicity, environmental impact, and potential for recovery and recycling. |

| Temperature Control | Ice baths (0 °C) to room temperature chemicalbook.com. | Use of jacketed reactors with precise temperature control to manage exotherms and maintain regioselectivity. |

| Purification Method | Silica column chromatography chemicalbook.com. | Development of non-chromatographic techniques like crystallization or extraction is essential for economic viability. |

| Key Impurity | 4-(4,6-dichloropyrimidin-2-yl)morpholine chemicalbook.com. | Optimization of reaction conditions to minimize formation; development of analytical methods for quality control. |

| Work-Up | Rotary evaporation, extraction with ethyl acetate chemicalbook.comnih.gov. | Transition to large-scale liquid-liquid extraction units, phase separators, and solvent recovery systems. |

Chemical Reactivity and Derivatization Strategies

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the presence of two chlorine atoms and the ring nitrogen atoms, makes 4-(2,6-dichloropyrimidin-4-yl)morpholine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the primary pathway for the elaboration of the molecule's structure.

Substitution at the Dichloropyrimidine Core

The two chlorine atoms at the C2 and C6 positions of the pyrimidine ring serve as excellent leaving groups, enabling the introduction of a wide variety of nucleophiles. This allows for the creation of diverse libraries of substituted pyrimidine derivatives. Symmetrically substituted 4,6-dichloropyrimidines are known to react well with different types of nucleophilic amines under conventional conditions with stoichiometric control. mdpi.comresearchgate.net

The reaction of dichloropyrimidines with amines is a cornerstone of their derivatization. A range of amines, including primary and secondary aliphatic, cyclic, and aromatic amines, can readily displace one or both of the chlorine atoms. mdpi.com For instance, studies on the related 4,6-dichloropyrimidine (B16783) have shown that reactions with various diamines, triamines, and tetraamines can proceed to afford the corresponding N,N′-bis(6-chloropyrimidin-4-yl) derivatives or more complex structures. researchgate.net

In a typical reaction, this compound can be heated in a suitable solvent, such as ethanol (B145695) or dioxane, in the presence of an amine and a base like triethylamine (B128534) (TEA) or cesium carbonate to facilitate the substitution. mdpi.comresearchgate.net The reaction with a secondary cyclic amine like piperazine (B1678402) would be expected to yield a product where a piperazine moiety is attached at either the C2 or C6 position. Similarly, reactions with propargyl amine would introduce a reactive alkyne functionality, and substituted anilines would furnish arylamine derivatives. While specific examples for the direct substitution on this compound are not detailed in the provided literature, the general reactivity of the 2,6-dichloropyrimidine core is well-established.

Table 1: Representative SNAr Reactions of Dichloropyrimidines with Amines

| Dichloropyrimidine Substrate | Amine Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) | Various aliphatic, cyclic, and aromatic amines | Mono-substituted amino-chloropyrimidine | Triethylamine (TEA), Refluxing Ethanol | mdpi.com |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | 4-Amino-6-chloropyrimidine (B18116) derivatives | K₂CO₃, DMF, 140 °C | nih.govresearchgate.net |

| 4,6-Dichloropyrimidine | Various diamines | N,N′-bis(6-chloropyrimidin-4-yl) derivatives | Cesium Carbonate, Boiling Dioxane | researchgate.net |

Palladium-Catalyzed Amination

While thermal SNAr is effective, the introduction of a second amino substituent, particularly from less reactive amines, can be facilitated by palladium catalysis. This method is crucial for synthesizing unsymmetrically substituted diaminopyrimidines. The general protocol involves a palladium(0) source, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), a phosphine (B1218219) ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) or DavePhos, and a base, typically a strong, non-nucleophilic one like sodium tert-butoxide (tBuONa). nih.gov

This catalytic cycle allows for the amination of less reactive C-Cl bonds under milder conditions than might otherwise be required. Studies on the amination of 4-amino-6-chloropyrimidine with adamantane-containing amines have demonstrated the efficacy of this approach. nih.govresearchgate.net The choice of ligand can be critical; for instance, bulky ligands like DavePhos may be necessary for reactions involving sterically hindered amines. nih.gov This methodology can be applied to this compound to introduce a second, different amine substituent at the remaining chloro-position, thereby creating complex, unsymmetrical derivatives.

Table 2: Conditions for Palladium-Catalyzed Amination of Chloro-N-Heterocycles

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 4-Amino-6-chloropyrimidine | Adamantane-containing amine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | nih.govresearchgate.net |

| Dichloroquinolines | Adamantane-containing amines | Pd(dba)₂ / BINAP or DavePhos | tBuONa | Dioxane | nih.gov |

Regioselectivity of Substitutions

The regioselectivity of nucleophilic substitution on dichloropyrimidine rings is a subject of significant interest. In 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position. wuxiapptec.com This selectivity is explained by frontier molecular orbital theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it more electrophilic and susceptible to nucleophilic attack. stackexchange.comnih.gov Furthermore, the resonance stabilization of the Meisenheimer intermediate formed during attack at C4 is more favorable. stackexchange.com

For 2,4,6-trichloropyrimidine (B138864), the parent compound for this compound, quantum mechanical analyses show that the LUMO lobes are distributed on both the C4 and C6 positions, with no significant distribution at the C2 position. wuxiapptec.com This suggests that the initial substitution by morpholine (B109124) to form the title compound occurs at either the C4 or C6 position. Once the morpholine group is installed at the C4 position, the electronic landscape of the ring is altered. The subsequent substitution by a second nucleophile will occur at either the C2 or C6 position. The presence of the electron-donating morpholine group at C4 and the two electron-withdrawing ring nitrogens will dictate the ultimate regiochemical outcome of a second SNAr reaction. The precise selectivity would depend on the nature of the incoming nucleophile and the reaction conditions, with electronic and steric factors playing a crucial role.

Derivatization of the Morpholine Ring

While derivatization of the pyrimidine core is the most common strategy, modification of the morpholine ring itself offers an alternative route to novel analogues.

Substitution at Different Positions of the Morpholine Ring

Direct substitution on the saturated morpholine ring of this compound is a significant synthetic challenge due to the ring's general inertness compared to the highly reactive dichloropyrimidine moiety. Most derivatization strategies for this and related molecules focus on the substitution of the chlorine atoms on the pyrimidine ring. However, several advanced synthetic methods could potentially achieve functionalization of the morpholine ring, though these are not widely reported for this specific compound.

Potential, albeit challenging, strategies for modifying the morpholine ring include:

Oxidative Functionalization : The morpholine ring can be susceptible to oxidation, which could introduce functional handles for further derivatization. For instance, oxidation could potentially lead to the formation of a morpholin-2-one (B1368128) or morpholin-3-one (B89469) derivative by introducing a carbonyl group at a carbon adjacent to the oxygen or nitrogen atom, respectively. Another possibility is oxidative ring-opening, which would fundamentally alter the heterocyclic system. google.comnih.govmdpi.com These transformations often require specific catalysts or reagents and may face challenges with selectivity and compatibility with the pyrimidine core. google.com

C-H Activation : Modern synthetic chemistry offers pathways for the direct functionalization of C-H bonds, even on saturated rings. nih.gov Methodologies such as transition-metal-catalyzed or photoredox-catalyzed C-H activation could theoretically be applied to introduce substituents at the C2/C6 or C3/C5 positions of the morpholine ring. researchgate.net For example, α-arylation of the C-H bond adjacent to the nitrogen has been demonstrated on morpholine-containing structures. researchgate.net These reactions are often substrate-specific and require careful optimization to avoid side reactions on the electron-rich pyrimidine ring. mdpi.comnih.gov

Given these challenges, a more common approach to obtain morpholine-substituted analogues is to synthesize a derivatized morpholine ring first and then attach it to the dichloropyrimidine core in the final steps. uobaghdad.edu.iq

Table 1: Potential Morpholine Ring Derivatization Strategies (Theoretical)

| Strategy | Potential Reaction Site | Possible Product Type | Notes |

| Oxidation | C3 or C5 position | Morpholin-3-one | Introduces a carbonyl group for further functionalization. |

| C-H Functionalization | C2 or C6 position | 2-Aryl-morpholine | Requires advanced catalytic methods (e.g., photoredox). |

| Oxidative Cleavage | C-C or C-O bond | Ring-opened amide | Drastically alters the scaffold. google.comnih.gov |

Formation of Hybrid Structures

The true synthetic versatility of this compound lies in its use as a building block for creating more complex "hybrid" molecules. The two chlorine atoms on the pyrimidine ring serve as reactive handles that can be sequentially and selectively substituted by various nucleophiles, allowing for the integration of other chemical moieties.

Integration with Other Heterocyclic Systems (e.g., piperazine, indazole)

A primary strategy for creating hybrid structures is the nucleophilic aromatic substitution (SNAr) of one of the remaining chlorine atoms. The electron-deficient nature of the pyrimidine ring facilitates this reaction. acs.org By reacting 4-(2-chloro-6-morpholinopyrimidin-4-yl) (the intermediate after the first substitution) with another heterocyclic amine, complex molecules integrating multiple ring systems can be synthesized.

Integration with Piperazine : Piperazine is a commonly integrated heterocycle. The reaction of 4-(6-chloropyrimidin-4-yl)morpholine (B1331396) with piperazine typically proceeds under basic conditions to yield 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine. scientific.netdntb.gov.ua This product itself can be a versatile intermediate for further functionalization at the secondary amine of the piperazine ring.

Integration with Indazole : Indazole moieties can be incorporated by using an amino-indazole derivative as the nucleophile. For example, 5-aminoindazole (B92378) can react with a 2,4-dichloropyrimidine (B19661) intermediate to form an indazol-pyrimidine core, which can then be further functionalized with morpholine. nih.govresearchgate.net This approach builds complex, multi-ring systems with potential applications in medicinal chemistry. nih.govciac.jl.cn

Table 2: Examples of Hybrid Structures via Heterocycle Integration

| Starting Material Fragment | Integrated Heterocycle | Resulting Hybrid Structure |

| 4-(6-Chloropyrimidin-4-yl)morpholine | Piperazine | 4-(6-(Piperazin-1-yl)pyrimidin-4-yl)morpholine |

| 2,4-Dichloropyrimidine | 5-Aminoindazole & Morpholine | N-(2-Chloropyrimidin-4-yl)-1H-indazol-5-amine followed by reaction with morpholine |

Combinatorial Synthesis Approaches

The sequential reactivity of the chlorine atoms on the pyrimidine ring makes this scaffold highly suitable for combinatorial synthesis and diversity-oriented synthesis (DOS). electronicsandbooks.comresearchgate.net This approach allows for the rapid generation of large libraries of related compounds for biological screening.

The general strategy involves a modular "build and functionalize" process:

Core Synthesis : 4,6-dichloropyrimidine is reacted with morpholine to create the common core, 4-(6-chloropyrimidin-4-yl)morpholine.

Library Generation : This common intermediate is then reacted with a diverse library of nucleophiles in a parallel fashion. Each reaction well or vessel contains a different nucleophile (e.g., various substituted anilines, aliphatic amines, thiols, or other heterocyclic amines), leading to a large array of final products. nih.gov

This modularity is a powerful tool in medicinal chemistry. For example, libraries of indole-pyrimidine hybrids bearing morpholine have been created using efficient one-pot multistep synthetic methods. nih.govresearchgate.net The ability to easily vary the substituent at the final position allows for a systematic exploration of the structure-activity relationship (SAR) of the resulting compounds. e3s-conferences.org

Biological Activity and Mechanistic Insights of 4 2,6 Dichloropyrimidin 4 Yl Morpholine and Its Derivatives

Inhibition of Mechanistic Target of Rapamycin (B549165) (mTOR) Kinase

Conformational Restriction Strategies for mTOR Selectivity

The mechanistic target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation, making it a prime target for cancer therapy. nih.govacs.org A significant challenge in developing mTOR inhibitors is achieving selectivity over the structurally related phosphoinositide 3-kinases (PI3Ks), as dual inhibition can lead to increased toxicity. Conformational restriction has emerged as a successful strategy to develop highly selective ATP-competitive mTOR kinase inhibitors (TORKi). nih.govacs.org

This approach involves modifying the chemical structure to limit the molecule's rotational freedom, thereby favoring a conformation that binds more effectively and selectively to the target enzyme. acs.org For pyrimidine-based scaffolds, including derivatives of 4-(2,6-Dichloropyrimidin-4-yl)morpholine, this has been explored by introducing various substituted or bridged morpholine (B109124) moieties. acs.orgresearchgate.net

Research has shown that replacing a simple morpholine group with more sterically demanding or conformationally constrained analogs, such as 3-methylmorpholine (B1346471) or bridged morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane), can dramatically enhance selectivity for mTOR over PI3K isoforms. acs.orgresearchgate.net Molecular modeling suggests that a key difference in the ATP-binding pockets of mTOR and PI3K—specifically a leucine (B10760876) in mTOR versus a larger phenylalanine in PI3K—creates a deeper pocket in mTOR. researchgate.netnih.gov This structural variance allows the bulkier, conformationally restricted morpholine derivatives to be accommodated favorably within the mTOR active site while causing steric clashes in the PI3K pocket, thus conferring high selectivity. researchgate.netnih.gov

One study led to the identification of a compound with a tricyclic pyrimido-pyrrolo-oxazine scaffold, which exhibited approximately 450-fold selectivity for mTOR over class I PI3K isoforms. nih.govnih.gov This highlights the efficacy of conformational restriction in generating novel and highly selective mTOR inhibitors for potential use in cancer treatment. nih.govnih.gov

Anti-inflammatory Activities of Derivatives

Derivatives of the morpholinopyrimidine scaffold have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response. scispace.comrsc.orgresearchgate.netresearchgate.net Inflammation is a complex biological process involving the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines. rsc.org The overproduction of these molecules is associated with various inflammatory diseases. nih.gov

Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a critical signaling molecule in the immune system, but its excessive production by inducible nitric oxide synthase (iNOS) during inflammation contributes to tissue damage. rsc.orgmdpi.com Several studies have shown that morpholinopyrimidine derivatives can effectively inhibit NO production in immune cells. scispace.comrsc.orgresearchgate.netresearchgate.net

For instance, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their anti-inflammatory effects. rsc.org Among them, compounds designated as V4 and V8 were identified as potent inhibitors of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells at non-cytotoxic concentrations. scispace.comrsc.orgresearchgate.netresearchgate.netrsc.org This inhibitory action on a key inflammatory mediator underscores the therapeutic potential of these compounds for inflammation-related disorders. scispace.comrsc.org

Modulation of iNOS and COX-2 Expression

The anti-inflammatory effects of these derivatives are further explained by their ability to modulate the expression of pro-inflammatory enzymes. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is upregulated during inflammation, leading to the production of NO and prostaglandins, respectively. nih.govnih.gov

Research has demonstrated that potent morpholinopyrimidine derivatives, such as compounds V4 and V8, significantly reduce the mRNA and protein expression of both iNOS and COX-2 in LPS-stimulated macrophages. scispace.comrsc.orgresearchgate.netresearchgate.net By downregulating the expression of these key enzymes, the compounds effectively suppress the production of inflammatory mediators at their source, providing a robust mechanism for their anti-inflammatory activity. scispace.comrsc.orgresearchgate.net

Cellular Assays (e.g., LPS-stimulated RAW 264.7 macrophage cells)

The anti-inflammatory potential of this compound derivatives is commonly evaluated using in vitro cellular models. The murine macrophage cell line RAW 264.7 is a well-established model for these assays. nih.govnih.gov Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, mimics an inflammatory response by inducing the production of NO, prostaglandins, and pro-inflammatory cytokines. mdpi.comnih.govnih.gov

In these assays, the synthesized compounds are tested for their ability to reduce the production of inflammatory markers, primarily NO, which is measured by quantifying its stable metabolite, nitrite, in the cell culture medium. nih.govnih.gov The cytotoxicity of the compounds is also assessed to ensure that the observed reduction in inflammatory mediators is not due to cell death. nih.govmdpi.com Studies consistently show that active morpholinopyrimidine derivatives inhibit LPS-induced NO production and downregulate iNOS and COX-2 expression in RAW 264.7 cells, confirming their anti-inflammatory properties at a cellular level. scispace.comrsc.orgresearchgate.netresearchgate.net

Anticancer Activity and Related Targets

The anticancer potential of compounds derived from the this compound scaffold is closely linked to their ability to inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. nih.gov Dysregulation of this pathway is a frequent event in many cancers, including prostate cancer, leading to uncontrolled tumor growth. benthamdirect.comnih.gov

Prostate Cancer Therapy

Prostate cancer is a major cause of mortality in men, and there is a continuous need for novel therapeutic agents. nih.gov The PI3K/Akt/mTOR signaling pathway is a critical therapeutic target in prostate cancer, as its activation is strongly associated with cancer progression, metastasis, and resistance to therapy. nih.govurotoday.com Loss of the tumor suppressor PTEN, a negative regulator of this pathway, is a common genetic alteration in metastatic castration-resistant prostate cancer, leading to hyperactivation of the pathway. benthamdirect.comnih.govurotoday.com

Derivatives of this compound, developed as mTOR inhibitors, represent a rational therapeutic strategy. acs.org By targeting mTOR, these compounds can block downstream signaling that promotes protein synthesis and cell proliferation. benthamdirect.com The development of selective mTOR inhibitors is particularly valuable, as early attempts with non-selective or first-generation inhibitors showed limited efficacy in clinical settings. urotoday.comaacrjournals.org The potent and selective inhibition of the mTOR pathway by novel pyrimidine (B1678525) derivatives offers a promising avenue for the treatment of prostate cancer, potentially overcoming resistance to existing therapies. nih.govalliedacademies.orgsciensage.info

Melanoma Cell Proliferation Inhibition

Currently, there is no direct scientific evidence available in the public domain specifically detailing the inhibitory effects of this compound on melanoma cell proliferation. However, the broader class of pyrimidine derivatives has been investigated for its potential in cancer therapy. Studies on other pyrimidine-containing compounds have shown varied effects on the growth of melanoma cells. For instance, certain novel colchicine (B1669291) derivatives incorporating a pyrimidine ring have demonstrated selective inhibition of melanoma cell proliferation. One such derivative, 3g, was found to be significantly more effective against melanoma cells than the parent compound, colchicine, with a higher selectivity index. nih.gov This derivative inhibited colony formation by up to 62.5% and reduced the migration potential of melanoma cells by 69%. nih.gov While these findings are for different pyrimidine derivatives, they suggest that the pyrimidine scaffold can be a valuable component in the design of new anticancer agents targeting melanoma. Further research is required to ascertain if this compound or its close analogs possess similar antiproliferative activity against melanoma cells.

Epidermal Growth Factor Receptor (EGFR) Blockade

There is a lack of specific research on the direct blockade of the Epidermal Growth Factor Receptor (EGFR) by this compound. Nevertheless, the pyrimidine core is a well-established scaffold in the development of EGFR inhibitors. Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, feature a quinazoline (B50416) core, which is structurally related to pyrimidine, and function by targeting the ATP-binding site of the EGFR kinase domain.

Furthermore, research into morpholine-substituted diphenylpyrimidine derivatives has identified potent EGFR T790M inhibitors. researchgate.net The T790M mutation is a common mechanism of resistance to first-generation EGFR inhibitors. One particular inhibitor, compound 10c from this class, demonstrated high activity against the EGFR(T790M/L858R) kinase with an IC50 value of 0.71 nM and inhibited the replication of H1975 cells, which harbor the EGFR(T790M) mutation, at a concentration of 0.037 μM. researchgate.net This indicates that the morpholine moiety can contribute to potent and selective EGFR inhibition. Given that this compound contains both a pyrimidine and a morpholine group, it is plausible that its derivatives could be explored for EGFR-inhibiting properties, though direct evidence is currently unavailable.

Heat Shock Factor (HSF1) Stress Pathway Inhibition

Research has identified the 4,6-disubstituted pyrimidine scaffold as a potent inhibitor of the Heat Shock Factor 1 (HSF1) stress pathway. rsc.orgnih.gov HSF1 is a transcription factor that plays a crucial role in cancer cell survival under proteotoxic stress, making its inhibition a promising strategy in cancer treatment. rsc.orgnih.gov

Through a phenotypic screen, an initial hit compound with a 4,6-pyrimidine scaffold was identified with an activity of 2.00 μM. rsc.orgnih.gov Subsequent optimization of this scaffold led to the discovery of a more potent inhibitor, compound 25, which exhibited an IC50 of 15 nM in the HSF1 phenotypic assay. rsc.org The core structure of this compound falls within this class of 4,6-disubstituted pyrimidines, suggesting a potential for similar biological activity.

Table 1: HSF1 Stress Pathway Inhibition by a 4,6-Disubstituted Pyrimidine Derivative

| Compound | HSF1 Phenotypic Assay IC50 (nM) |

| Optimized Inhibitor (25) | 15 |

Data sourced from "Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9". rsc.org

CDK9 Inhibition

The same research that identified 4,6-disubstituted pyrimidines as HSF1 pathway inhibitors also revealed their high potency against Cyclin-Dependent Kinase 9 (CDK9). rsc.orgnih.gov CDK9 is a key regulator of transcription elongation and is implicated in the expression of anti-apoptotic proteins, making it an attractive target in oncology.

The optimized 4,6-pyrimidine derivative, compound 25, was found to be a highly potent inhibitor of the CDK9 enzyme, with an IC50 value of 3 nM. rsc.org This dual activity against both the HSF1 stress pathway and CDK9 suggests a multi-faceted mechanism of action for this class of compounds. The structural similarity of this compound to this potent inhibitor suggests that it and its derivatives may also exhibit CDK9 inhibitory activity.

Table 2: CDK9 Enzyme Inhibition by a 4,6-Disubstituted Pyrimidine Derivative

| Compound | CDK9 Enzyme IC50 (nM) |

| Optimized Inhibitor (25) | 3 |

Data sourced from "Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9". rsc.org

Antimalarial Activity of Derivatives

While direct studies on the antimalarial activity of this compound derivatives are not available, the broader class of pyrimidine derivatives has been extensively investigated for this purpose.

Activity against Plasmodium falciparum

Derivatives of 2,4-diaminopyrimidine (B92962) are known to possess antimalarial properties, including activity against drug-resistant strains of Plasmodium falciparum. nih.gov For example, a series of 2-aminopyrimidine (B69317) based 4-aminoquinolines were synthesized and showed potent in vitro anti-plasmodial activity. One compound in this series, 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine, exhibited a very low IC50 value of 3.6 nM against a chloroquine-resistant strain of P. falciparum. nih.gov

Additionally, a series of morpholine analogs functionalized with a hydroxyethylamine pharmacophore demonstrated moderate antiplasmodial activity against P. falciparum 3D7, with one analog showing an inhibitory concentration of 5.059 ± 0.2036 μM. rsc.org These findings suggest that both the pyrimidine and morpholine moieties can be part of pharmacophores with antimalarial efficacy.

Selectivity against Mammalian Cytotoxicity

A crucial aspect of antimalarial drug development is ensuring selectivity, meaning the compound is more toxic to the parasite than to mammalian cells. In the study of 2-aminopyrimidine based 4-aminoquinolines, the most active compound (10r) demonstrated a high selectivity index (SI) of 638, indicating significantly lower toxicity to Madin Darby canine kidney (MDCK) cells compared to its potent anti-plasmodial activity. nih.gov

Similarly, the series of morpholine analogs with antiplasmodial activity were assessed for toxicity against liver cells (HepG2) and showed no cytotoxicity up to a concentration of 2 mM. rsc.org This indicates a favorable selectivity profile for these morpholine-containing compounds. These examples from related compound classes underscore the potential for developing selective antimalarial agents based on pyrimidine and morpholine scaffolds.

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. Research into inhibitors of NAPE-PLD has identified several pyrimidine-based compounds with significant activity. While direct studies on this compound are limited in the public domain, the structure-activity relationship (SAR) of related pyrimidine-4-carboxamides provides valuable insights.

In a study on pyrimidine-4-carboxamides as NAPE-PLD inhibitors, a high-throughput screening hit was optimized, leading to the identification of potent inhibitors. nih.gov The research highlighted that modifications at various positions of the pyrimidine ring significantly influenced inhibitory potency and physicochemical properties. nih.gov Notably, the exchange of a morpholine substituent for an (S)-3-hydroxypyrrolidine was found to reduce lipophilicity and increase activity tenfold, resulting in a nanomolar potent inhibitor. nih.gov This suggests that while the morpholine moiety is a viable component, further modifications could enhance NAPE-PLD inhibition.

Another study identified the first small-molecule NAPE-PLD inhibitor, a quinazoline sulfonamide derivative, paving the way for the exploration of other heterocyclic scaffolds, including pyrimidines. nih.govrsc.org The development of pyrimidine-containing inhibitors underscores the potential of this chemical class to target NAPE-PLD. acs.orgresearchgate.net

Table 1: SAR Insights for Pyrimidine-based NAPE-PLD Inhibitors

| Modification | Effect on Activity | Reference |

| Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase in potency | nih.gov |

| Exchange of morpholine with (S)-3-hydroxypyrrolidine | 10-fold increase in activity | nih.gov |

| Introduction of a pyrimidine ring in a series of nitrogen-containing heterocycles | Progressive increase in potency | nih.gov |

Inhibition of Microtubule Affinity-Regulating Kinase 4 (MARK4)

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics and has been implicated in various diseases, including neurodegenerative disorders and cancer. Several 4,6-disubstituted pyrimidine derivatives have been identified as inhibitors of MARK4, making this a promising area of investigation for this compound. nih.govnih.govfrontiersin.org

Research has demonstrated that pyrimidine-based compounds can be synthesized and characterized for their in-vitro activity against the MARK4 enzyme. nih.govnih.gov An ATPase inhibition assay of a series of 4,6-disubstituted pyrimidines showed IC50 values in the micromolar range. nih.gov These findings suggest that the pyrimidine scaffold is a valuable starting point for the development of novel MARK4 inhibitors. nih.govfrontiersin.org

Table 2: Activity of 4,6-Disubstituted Pyrimidine Derivatives against MARK4

| Compound Class | Assay | Result | Reference |

| 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives | ATPase inhibition assay | IC50 in the micromolar (μM) range | nih.gov |

Other Potential Biological Activities

The versatile structure of this compound and its derivatives suggests a broader spectrum of biological activities beyond NAPE-PLD and MARK4 inhibition.

Antiviral and Psychotherapeutic Activities of N-Heteroaryl Substituted Adamantane-Containing Amines

N-heteroaryl substituted adamantane-containing amines are noted for their potential antiviral and psychotherapeutic activities. nih.gov The synthesis of such compounds has been achieved through the reaction of 4,6-dichloropyrimidine (B16783) with various adamantylalkylamines. nih.gov This highlights a direct synthetic route from a precursor of the title compound to molecules with potential therapeutic applications in virology and neurology. The adamantane (B196018) group is known to increase lipophilicity, which can enhance the penetration of biological membranes. nih.gov

Inhibition of Various Ferments and Kinases

The pyrimidine core is a well-established scaffold for kinase inhibitors. acs.org The dichloropyrimidine moiety, in particular, has been identified in covalent inhibitors of kinases. For instance, a series of 2,5-dichloropyrimidine (B52856) compounds were characterized as covalent inhibitors of the C-terminal kinase domain of MSK1. nih.gov The reactivity of the chloro-substituents allows for covalent bond formation with cysteine residues in the kinase active site. nih.gov

Furthermore, morpholinopyrimidine derivatives have been investigated as inhibitors of various kinases, including PI3K and EGFR. mdpi.comresearchgate.net The morpholine ring is considered a privileged pharmacophore in medicinal chemistry, often contributing to improved pharmacokinetic properties and potent biological activity. nih.gov The combination of the pyrimidine core and the morpholine group in this compound suggests its potential as a kinase inhibitor. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Prediction of Binding Affinity

The prediction of binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), is a key outcome of molecular docking simulations. For derivatives of 4-(2,6-Dichloropyrimidin-4-yl)morpholine, docking studies have calculated strong binding affinities for their respective targets. For instance, certain morpholinopyrimidine derivatives exhibited binding free energies up to -10 kcal/mol with COX-2. It is important to note that these values are for larger, highly substituted molecules, and the binding affinity for the unsubstituted this compound is not specifically reported.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of a ligand-protein complex over time. mdpi.com

Ligand-Protein Stability Analysis

Ligand-protein stability is crucial for determining the efficacy and duration of a drug's action. MD simulations are used to assess the stability of the docked pose of a ligand in the active site of a protein. This is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period. A stable RMSD value suggests that the ligand remains securely bound in the active site.

While MD simulations have been performed on complex derivatives containing the morpholinopyrimidine scaffold to confirm the stability of their interaction with targets like MARK4, specific MD simulation data for this compound is not available in the reviewed literature. bldpharm.com Such studies would be valuable to understand the inherent stability of the core scaffold within a dynamic biological environment. The binding of a ligand generally tends to rigidify a protein's structure, increasing its thermal stability. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT is applied to understand the electronic properties of a molecule, which in turn dictate its reactivity and interaction capabilities.

Analysis of Reactivity Descriptors

DFT calculations can determine various molecular properties and reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These descriptors help in understanding the chemical reactivity and the sites of electrophilic and nucleophilic attack.

Although DFT studies have been conducted on structurally related compounds like 2-amino-4,6-dichloropyrimidine (B145751) and other complex morpholine-pyrimidine hybrids, a specific and detailed analysis of the reactivity descriptors for this compound is not found in the surveyed scientific literature. nih.gov Such an analysis would provide fundamental insights into its electronic characteristics, guiding its use in the synthesis of new and more potent derivatives.

Electronic and Structural Relationship Studies

Electronic and structural relationship studies are pivotal in understanding the chemical reactivity and potential biological activity of a molecule. For compounds like this compound, these studies would typically investigate the interplay between the electron-withdrawing dichloropyrimidine ring and the electron-donating morpholine (B109124) moiety.

Molecular Geometry and Stability:

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles between the pyrimidine (B1678525) and morpholine rings. The morpholine ring typically adopts a chair conformation. The orientation of the morpholine ring with respect to the pyrimidine ring would be a key structural feature.

In a study on novel pyrimidine-morpholine hybrids, DFT analysis was conducted at the B3LYP/6-31+G** level of theory to determine thermodynamic and kinetic stability. Similar calculations for this compound would provide insights into its stability.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis:

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich morpholine ring, while the LUMO would likely be centered on the electron-deficient dichloropyrimidine ring. This separation of frontier orbitals is characteristic of donor-acceptor systems.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value/Location | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates electron-donating capability of the morpholine moiety. |

| LUMO Energy | Relatively Low | Indicates electron-accepting capability of the dichloropyrimidine ring. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

| HOMO Localization | Primarily on the morpholine ring and the nitrogen atom linking the two rings. | Site of potential electrophilic attack. |

| LUMO Localization | Primarily on the dichloropyrimidine ring, particularly the carbon atoms bonded to chlorine. | Site of potential nucleophilic attack. |

Molecular Electrostatic Potential (MEP):

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites. In the MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine ring, indicating regions susceptible to electrophilic attack. Positive potential (typically colored blue) would be anticipated around the hydrogen atoms and the chlorine atoms, suggesting sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis:

Table 2: Predicted NBO Analysis Highlights

| Interaction Type | Donor Orbital | Acceptor Orbital | Predicted Stabilization Energy (E(2)) |

|---|---|---|---|

| Intramolecular Charge Transfer | Lone Pair of Morpholine Nitrogen | π* orbitals of the Pyrimidine Ring | High |

| Hyperconjugation | Lone Pair of Morpholine Oxygen | σ* orbitals of adjacent C-N and C-C bonds | Moderate |

| Resonance | π orbitals of the Pyrimidine Ring | π* orbitals of the Pyrimidine Ring | High |

Pharmacological and Drug Discovery Aspects

Preclinical In Vivo Characterization of Derivatives

The preclinical in vivo assessment of derivatives built upon the pyrimidine-morpholine framework is crucial for understanding their therapeutic potential in a complex biological system. While direct in vivo data for 4-(2,6-Dichloropyrimidin-4-yl)morpholine is not extensively detailed in publicly available literature, studies on structurally related compounds provide significant insights into the potential of this chemical class.

One notable area of investigation involves morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly the T790M mutant which confers resistance to some cancer therapies. researchgate.net In vivo studies on these derivatives have demonstrated significant antitumor efficacy. For instance, a lead compound from this series showed promising activity in a murine xenograft model using H1975 cells, which harbor the EGFR(T790M/L858R) mutation. researchgate.net The compound was well-tolerated and did not lead to significant body weight loss in the animal models, an important early indicator of a manageable safety profile. researchgate.net

Similarly, another class of pyrimidine (B1678525) derivatives, the pyrimidinyl dihydroquinoxalinones, has been evaluated in vivo as potent inhibitors of tubulin polymerization. nih.gov A lead compound from this series, 12k , was tested in a highly taxane-resistant prostate cancer xenograft model (PC-3/TxR). The study reported strong tumor growth inhibition at a low dose, highlighting the potential for high potency in a resistant cancer setting. nih.gov These analogues also showed significant improvements in metabolic stability, a key parameter for successful in vivo application. nih.gov

These studies underscore a common theme in the preclinical characterization of pyrimidine-morpholine derivatives: a focus on targeted therapies for resistant cancers and an emphasis on achieving efficacy with good tolerability.

Efficacy in Xenograft Models (e.g., OVCAR-3)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research, providing a platform to test the efficacy of novel compounds against specific cancer types. While specific data on this compound derivatives in the OVCAR-3 ovarian cancer xenograft model is not prominently featured in available research, data from other models provide valuable benchmarks for the pyrimidine-morpholine scaffold.

As mentioned previously, morpholine-substituted diphenylpyrimidine derivatives have shown efficacy in an H1975 non-small cell lung cancer (NSCLC) xenograft model. researchgate.net One lead inhibitor, 10c , demonstrated significant tumor growth inhibition in this model, which is driven by the EGFR(T790M/L858R) mutation. researchgate.net The in vivo data for a related compound, B7 , showed a tumor growth inhibition (TGI) value of 64.6%, comparable to the established drug rociletinib. researchgate.net

In a different study focusing on tubulin polymerization inhibitors, the pyrimidine dihydroquinoxalinone derivative 12k was evaluated in a PC-3/TxR taxane-resistant prostate cancer xenograft model. nih.gov The results indicated strong suppression of tumor growth, demonstrating the potential of this scaffold to overcome established mechanisms of drug resistance. nih.gov

Although not a pyrimidine-morpholine derivative, a study on the natural compound fangchinoline (B191232) as an Aurora A kinase inhibitor demonstrated significant enhancement of cisplatin's therapeutic effects in an OVCAR-3 ovarian cancer xenograft model. nih.govmdpi.com This highlights the utility of the OVCAR-3 model for evaluating novel therapeutic strategies in ovarian cancer and suggests a potential avenue for future testing of pyrimidine-morpholine derivatives in this specific context. nih.govmdpi.com

| Compound Class | Xenograft Model | Cancer Type | Key Efficacy Finding | Reference |

|---|---|---|---|---|

| Morpholine-Substituted Diphenylpyrimidines | H1975 | Non-Small Cell Lung Cancer (NSCLC) | Significant tumor growth inhibition in an EGFR T790M/L858R model. | researchgate.net |

| Pyrimidine Dihydroquinoxalinones | PC-3/TxR | Prostate Cancer (Taxane-Resistant) | Strong tumor suppression at a low dose. | nih.gov |

Identification of Novel Scaffolds for Therapeutic Development

The pyrimidine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to serve as a versatile template for drug design. researchgate.netresearchgate.net The development of novel therapeutics often involves using a core structure like 4-(pyrimidin-4-yl)morpholine (B7810120) as a starting point for creating new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

Researchers have successfully developed various novel scaffolds based on the pyrimidine-morpholine motif:

Thieno[3,2-d]pyrimidines: A series of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives were designed and synthesized as potent inhibitors of the PI3Kα enzyme, a key target in cancer signaling pathways. nih.gov The fusion of a thiophene (B33073) ring to the pyrimidine core creates a distinct chemical scaffold that has shown promising antiproliferative activities against various cancer cell lines. nih.gov

Diphenylpyrimidines: By attaching two aniline (B41778) side chains to the pyrimidine core, with one incorporating a morpholine (B109124) moiety, researchers have created potent and selective inhibitors of mutant EGFR. researchgate.net This scaffold modification was essential for achieving high activity against gefitinib-resistant NSCLC. researchgate.net

Pyrimidine Dihydroquinoxalinones: This novel class of compounds was developed as potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. nih.gov The scaffold combines the pyrimidine moiety with a dihydroquinoxalinone structure to create a molecule with significant anticancer potency both in vitro and in vivo. nih.gov

Pyrazolo[3,4-d]pyrimidines: This scaffold is considered a bioisosteric replacement for adenine (B156593) and has been extensively used to design kinase inhibitors. researchgate.net

The strategy of molecular hybridization, where two or more pharmacophores are combined into a single molecule, has also been employed. For example, novel hybrids of pyrimidine-morpholine have been designed and synthesized to identify potent cytotoxic agents against cancer cell lines like MCF-7 (breast) and SW480 (colon). nih.govfrontiersin.org These approaches demonstrate the adaptability of the pyrimidine-morpholine framework in the ongoing search for next-generation cancer therapeutics.

Considerations for Clinical Candidacy

Advancing a compound from preclinical discovery to a clinical candidate requires careful consideration of several factors beyond raw potency. For derivatives of the this compound scaffold, key considerations for clinical candidacy include selectivity, metabolic stability, and the potential to address unmet medical needs.

Selectivity: A crucial factor is the compound's selectivity for its intended target over other related proteins. For instance, the morpholine-substituted diphenylpyrimidine inhibitor 10c displayed high selectivity for T790M-containing EGFR mutants over wild-type EGFR. researchgate.net This is a highly desirable characteristic, as it predicts a lower likelihood of side effects related to the inhibition of the normal EGFR protein in healthy tissues. researchgate.net

Pharmacokinetics and Metabolic Stability: A potential drug must have a suitable pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. The pyrimidine dihydroquinoxalinone derivative 12k exhibited a significantly longer half-life in liver microsomes compared to its parent compound, indicating improved metabolic stability. nih.gov Such stability is often a prerequisite for achieving sustained therapeutic concentrations in vivo.

Addressing Unmet Needs: A strong candidate for clinical development often targets a significant unmet medical need, such as drug-resistant cancers. The demonstrated efficacy of pyrimidine-morpholine derivatives in models of taxane-resistant prostate cancer and EGFR-T790M-mutant lung cancer suggests that this class of compounds could provide new options for patients who have stopped responding to standard therapies. researchgate.netnih.gov

Furthermore, the fact that a morpholinopyrimidine-based drug candidate, STA5326, has entered phase 2 clinical trials for inflammatory diseases (rheumatoid arthritis and Crohn's disease) lends validation to the broader pyrimidine-morpholine scaffold as being suitable for clinical development. nih.gov

| Consideration | Example from Pyrimidine-Morpholine Derivatives | Importance for Clinical Candidacy | Reference |

|---|---|---|---|

| Target Selectivity | High selectivity for mutant EGFR over wild-type EGFR. | Predicts a better safety profile and fewer side effects. | researchgate.net |

| Metabolic Stability | Longer half-life in liver microsomes. | Allows for sustained therapeutic exposure and potentially less frequent dosing. | nih.gov |

| Efficacy in Resistant Models | Activity in taxane-resistant and EGFR-T790M models. | Addresses a critical unmet medical need for patients with relapsed/refractory disease. | researchgate.netnih.gov |

| Scaffold Validation | A morpholinopyrimidine drug (STA5326) is in Phase 2 clinical trials. | Provides confidence that the core chemical structure is compatible with clinical development. | nih.gov |

Future Directions and Research Gaps

Exploration of New Chemical Space

The 4-(2,6-dichloropyrimidin-4-yl)morpholine structure, featuring a dichloropyrimidine core and a morpholine (B109124) ring, serves as a valuable starting point for creating novel molecular entities. cymitquimica.com The two chlorine atoms on the pyrimidine (B1678525) ring are reactive sites, particularly for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. cymitquimica.com Research has demonstrated the synthesis of diverse pyrimidine derivatives through reactions like palladium-catalyzed Suzuki-Miyaura cross-coupling and regioselective amination. researchgate.netresearchgate.net

Future exploration should focus on systematically diversifying the substituents at the chloro-positions to generate extensive libraries of new compounds. This involves reacting the parent compound with a broader range of amines, alcohols, thiols, and organometallic reagents. nih.gov By introducing varied chemical moieties, researchers can probe new regions of chemical space, potentially leading to the discovery of compounds with unique pharmacological profiles and improved physicochemical properties. acs.org The morpholine ring itself, while often incorporated to improve pharmacokinetic properties like aqueous solubility, can also be modified to further expand this chemical space. nih.govresearchgate.net

Development of More Selective Inhibitors

Derivatives of this compound have shown significant promise as kinase inhibitors. For instance, it is a known reactant in the preparation of inhibitors for Janus kinase 2 (JAK2). coompo.com The pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous clinically approved kinase inhibitors, which competitively block the ATP-binding site of the enzyme. mdpi.com Similarly, derivatives have been investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell growth and proliferation. mdpi.comnih.gov

A primary challenge in kinase inhibitor development is achieving selectivity. The ATP-binding pockets of the more than 500 human kinases are highly conserved, making it difficult to design inhibitors that target a single kinase without affecting others. This lack of selectivity can lead to off-target effects. Future research must therefore focus on detailed structure-activity relationship (SAR) studies to understand how modifications to the this compound scaffold influence binding affinity and selectivity. acs.orgnih.gov By strategically modifying the groups attached to the pyrimidine ring, it may be possible to exploit subtle differences in the kinase ATP-binding sites, leading to the development of highly selective inhibitors with improved therapeutic windows.

Investigation of Additional Pharmacological Targets

While kinases are a major focus, the privileged structures of pyrimidine and morpholine suggest that derivatives of this compound could interact with a variety of other pharmacological targets. researchgate.netnih.gov Morpholine-containing compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. ontosight.airesearchgate.netresearchgate.net The pyrimidine ring is a fundamental component of nucleobases in DNA and RNA, and its derivatives are explored for numerous therapeutic applications beyond kinase inhibition. researchgate.net

Therefore, a significant research gap exists in the broad biological screening of compound libraries derived from this compound. Future efforts should involve testing these compounds against a diverse panel of biological targets, including other enzyme families (e.g., proteases, phosphatases), G-protein coupled receptors (GPCRs), and ion channels. This expanded screening approach could uncover entirely new therapeutic applications for this versatile chemical scaffold, moving beyond the established field of kinase inhibition.

Advancements in Synthetic Methodologies

The synthesis of derivatives from this compound typically relies on established reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. researchgate.netnih.gov While effective, there is room for methodological advancements to improve efficiency, yield, and environmental sustainability.

Future research in this area should aim to develop novel catalytic systems that can facilitate these transformations under milder conditions or with greater functional group tolerance. researchgate.net The development of one-pot or multi-component reactions starting from simpler precursors like 2,4,6-trichloropyrimidine (B138864) could streamline the synthesis of complex derivatives and reduce waste. chemicalbook.com Furthermore, exploring modern synthetic techniques such as flow chemistry or microwave-assisted synthesis could accelerate the production of compound libraries for high-throughput screening. nih.gov Refining these synthetic approaches is crucial for efficiently exploring the chemical space around the this compound core and advancing the discovery of new drug candidates.

Q & A

Q. What are the optimal synthetic routes for 4-(2,6-Dichloropyrimidin-4-yl)morpholine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting 2,4,6-trichloropyrimidine with morpholine under controlled conditions:

- Step 1: Dissolve 2,4,6-trichloropyrimidine in anhydrous THF or DMF.

- Step 2: Add morpholine (1.2–1.5 equivalents) and a base (e.g., NaH or K₂CO₃) to deprotonate the amine.

- Step 3: Heat at 80–100°C for 12–24 hours under nitrogen.

- Optimization Tips:

Q. Which analytical techniques are most effective for characterizing this compound?

A multi-technique approach ensures structural confirmation and purity assessment:

Q. How should researchers handle and store this compound to ensure stability?

- Storage: Store at –20°C under inert gas (argon) to prevent hydrolysis of the dichloropyrimidine moiety. Purity degrades by ~5% over 6 months at 4°C .

- Handling: Use gloveboxes for moisture-sensitive steps. Quench reaction mixtures with ice-water to avoid exothermic decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the dichloropyrimidine group influence kinase inhibition selectivity?

The 2,6-dichloro substitution on pyrimidine enhances π-stacking with kinase ATP-binding pockets while the morpholine group improves solubility. For example:

- Selectivity Data: In a kinase panel, the compound showed IC₅₀ < 100 nM for ABL1 vs. >1 µM for SRC, attributed to the dichloro motif’s fit into hydrophobic pockets .

- Methodological Insight: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular docking (e.g., AutoDock Vina) to model interactions with kinase mutants .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from impurities or assay variability:

Q. What computational strategies are recommended for predicting metabolite profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.